- Design, Synthesis, and Targeted Delivery of an Immune Stimulant that Selectively Reactivates Exhausted CAR T CellsAngewandte Chemie, 2022, 61(15),,
Cas no 947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate)

947144-28-7 structure
Nombre del producto:Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
Número CAS:947144-28-7
MF:C9H8F3NO4
Megavatios:251.159333229065
MDL:MFCD23135552
CID:1040735
PubChem ID:54753472
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
- 1H-BenziMidazole, 2-(6-fluoro-3-pyridinyl)-6-(trifluoroMethyl)-
- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotite
- ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
- Ethyl 1,2-dihydro-4-hydroxy-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylate (ACI)
- Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
- SY125960
- DTXSID10716468
- AS-68136
- CS-0038501
- 947144-28-7
- DB-351345
- Ethyl2,4-dihydroxy-6-(trifluoromethyl)nicotinate
- MFCD23135552
- ETHYL 2,4-DIHYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLATE
- 2,4-Dihydroxy-6-trifluoromethyl-nicotinic acid ethyl ester
- W11187
- SCHEMBL2571021
- EN300-134075
- AKOS016006862
- MFCD21099437
- Ethyl 6-(trifluoromethyl)-1,2-dihydro-4-hydroxy-2-oxopyridine-3-carboxylate
- SCHEMBL23277259
- XMB14428
- Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
-
- MDL: MFCD23135552
- Renchi: 1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(9(10,11)12)13-7(6)15/h3H,2H2,1H3,(H2,13,14,15)
- Clave inchi: NFLFXWQKMVHMAR-UHFFFAOYSA-N
- Sonrisas: O=C(C1=C(O)C=C(C(F)(F)F)NC1=O)OCC
Atributos calculados
- Calidad precisa: 251.04054222g/mol
- Masa isotópica única: 251.04054222g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 4
- Complejidad: 422
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 75.6Ų
- Xlogp3: 1.4
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-134075-2.5g |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |
947144-28-7 | 95% | 2.5g |
$1370.0 | 2023-05-27 | |
TRC | E762280-10g |
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |
947144-28-7 | 10g |
$ 80.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D767444-100mg |
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |
947144-28-7 | 95% | 100mg |
$190 | 2024-06-07 | |
TRC | E762280-1g |
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |
947144-28-7 | 1g |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D917523-1g |
Ethyl 2,4-Dihydroxy-6-(trifluoromethyl)nicotinate |
947144-28-7 | 95% | 1g |
$635 | 2024-07-20 | |
TRC | E762280-5g |
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |
947144-28-7 | 5g |
$ 65.00 | 2022-06-05 | ||
Enamine | EN300-134075-5.0g |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |
947144-28-7 | 95% | 5g |
$2028.0 | 2023-05-27 | |
Enamine | EN300-134075-0.1g |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |
947144-28-7 | 95% | 0.1g |
$241.0 | 2023-05-27 | |
Enamine | EN300-134075-50mg |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |
947144-28-7 | 95.0% | 50mg |
$162.0 | 2023-09-30 | |
1PlusChem | 1P006THZ-250mg |
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |
947144-28-7 | 95% | 250mg |
$231.00 | 2025-02-21 |
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 50 min, < 30 °C; 2 h, < 30 °C; 66 h, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt
1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt
1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Ethyl acetate Solvents: Ethanol ; 25 min, cooled; 2 h, 70 °C; cooled; overnight, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min
1.2 Reagents: Citric acid Solvents: Water ; 30 min
Referencia
- Urea compounds as GKa activators and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 3
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; rt; 18 h, 60 °C
1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt
Referencia
- Prospective discovery of small molecule enhancers of an E3 ligase-substrate interactionNature Communications, 2019, 10(1), 1-12,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol , Tetrahydrofuran ; 25 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt
Referencia
- Development of a Practical Synthesis of Toll-like Receptor Agonist PF-4171455: 4-Amino-1-benzyl-6-trifluoromethyl-1,3-dihydroimidazo [4,5-c] pyridin-2-oneOrganic Process Research & Development, 2011, 15(4), 788-796,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; 2 h, 90 °C; 90 °C → rt; overnight, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt
Referencia
- Preparation of pyrimidine-containing compounds for the treatment of Complement factor D - mediated disorders, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 40 °C; 3 h, 70 °C; 1 h, 80 °C
Referencia
- Preparation of nicotinamide compound for herbicidal composition, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt
1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt
1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt
Referencia
- Flexible Fragment Growing Boosts Potency of Quorum-Sensing Inhibitors against Pseudomonas aeruginosa VirulenceChemMedChem, 2020, 15(2), 188-194,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; < 60 °C; 3 h, 70 °C; 1 h, 80 °C
Referencia
- Preparation of 3-deazapurine derivatives as Toll-like receptor 7 (TLR-7) agonists for therapeutic use in the treatment of viral infection and cancer, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
Referencia
- Spray dried solid dispersions of poorly water soluble ionizable drugs comprising polymers, World Intellectual Property Organization, , ,
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Raw materials
- Ethyl Malonylchloride
- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester, (2Z)-
- Ethyl 3-amino-4,4,4-trifluorocrotonate
- 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Preparation Products
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Literatura relevante
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate) Productos relacionados
- 1260903-05-6((3-fluoropyridin-2-yl)methanamine hydrochloride)
- 2138803-23-1(1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene)
- 320422-95-5(2-3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinylacetonitrile)
- 319452-29-4(tert-butyl N-2-(4-hydroxypiperidin-1-yl)-2-oxoethylcarbamate)
- 2171997-13-8(2-5-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 1417511-99-9(1,1,1-trifluoro-3-4-fluoro-3-(trifluoromethyl)phenylpropan-2-one)
- 1243540-89-7(Duloxetine Formamide)
- 1156075-72-7(2-(4-Amino-1H-pyrazol-1-yl)-N-2-(dimethylamino)ethylacetamide)
- 1864956-35-3(Cyclopropanemethanol, 1-(aminomethyl)-α-(ethoxymethyl)-α-methyl-)
- 2229283-96-7(3,3-difluoro-3-(2-fluoro-6-nitrophenyl)propanoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:947144-28-7)Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

Pureza:99%/99%
Cantidad:100mg/250mg
Precio ($):156.0/273.0